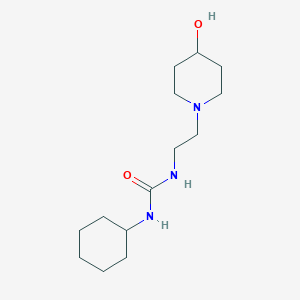![molecular formula C20H26N6O4 B3006580 8-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-methyl-7-(2-phenoxyethyl)purine-2,6-dione CAS No. 476481-47-7](/img/structure/B3006580.png)
8-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-methyl-7-(2-phenoxyethyl)purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "8-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-methyl-7-(2-phenoxyethyl)purine-2,6-dione" is a derivative of purine, which is a significant class of compounds with a wide range of biological activities. The purine derivatives have been extensively studied for their potential as therapeutic agents, particularly in the context of central nervous system disorders such as depression and psychosis, as well as infectious diseases like tuberculosis .
Synthesis Analysis
The synthesis of purine derivatives often involves the coupling of a purine scaffold with various substituents to target specific biological receptors. For instance, a series of long-chain arylpiperazine derivatives of 8-alkoxy-purine-2,6-dione were synthesized to obtain potential antidepressants and/or antipsychotics, targeting serotonin and dopamine receptors . Similarly, purine-2,6-dione linked piperazine derivatives were synthesized using advanced intermediates coupled with carboxylic acid chloride derivatives or isocyanate partners to inhibit Mycobacterium tuberculosis .
Molecular Structure Analysis
The molecular structure of purine derivatives is confirmed using techniques such as elemental analysis, 1H NMR, 13C NMR, mass spectra, and X-ray crystallography . These methods ensure the correct assembly of the molecule and its intended structural features, which are crucial for the interaction with biological targets.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of purine derivatives are designed to introduce functional groups that interact with specific receptors. For example, the introduction of arylpiperazine groups aims to enhance the affinity for serotonin and dopamine receptors, which are implicated in the pathophysiology of various psychiatric disorders .
Physical and Chemical Properties Analysis
The physical and chemical properties of purine derivatives, such as lipophilicity and metabolic stability, are crucial for their pharmacological profile. These properties are often assessed using techniques like micellar electrokinetic chromatography (MEKC) and human liver microsomes (HLM) models. The pharmacokinetic parameters, including bioavailability, are also evaluated to determine the suitability of these compounds as drug candidates .
Wissenschaftliche Forschungsanwendungen
Synthesis and Cardiovascular Activity
One study explores the synthesis of derivatives of 8-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-methyl-7-(2-phenoxyethyl)purine-2,6-dione and their cardiovascular activity. This research found that certain derivatives displayed strong prophylactic antiarrhythmic activity and hypotensive activity, highlighting their potential in cardiovascular therapeutic applications (Chłoń-Rzepa et al., 2004).
Structural Analysis
Another study focused on the molecular and structural analysis of similar compounds, providing insights into their geometry and potential interactions within biological systems. This structural analysis could be crucial for understanding how these compounds interact with biological targets (Karczmarzyk et al., 1995).
Antihistaminic Activity
Research into derivatives of 8-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-methyl-7-(2-phenoxyethyl)purine-2,6-dione also includes the evaluation of their antihistaminic activity. Some compounds were found to inhibit histamine-induced bronchospasm and passive cutaneous anaphylaxis, indicating their potential as antihistaminic agents (Pascal et al., 1985).
Antimicrobial and Antitubercular Applications
A study on purine linked piperazine derivatives synthesized to identify potent inhibitors of Mycobacterium tuberculosis highlights the compound's potential in antimicrobial and antitubercular therapy. This research emphasizes the significance of these compounds in addressing tuberculosis, with some analogues showing promising activity against Mycobacterium tuberculosis H37Rv (Konduri et al., 2020).
Safety and Hazards
Eigenschaften
IUPAC Name |
8-[4-(2-hydroxyethyl)piperazin-1-yl]-3-methyl-7-(2-phenoxyethyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N6O4/c1-23-17-16(18(28)22-20(23)29)26(12-14-30-15-5-3-2-4-6-15)19(21-17)25-9-7-24(8-10-25)11-13-27/h2-6,27H,7-14H2,1H3,(H,22,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIPVNHGQIVRMII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CCO)CCOC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
476481-47-7 |
Source


|
| Record name | 8-[4-(2-HYDROXYETHYL)-1-PIPERAZINYL]-3-METHYL-7-(2-PHENOXYETHYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{5-[(2,4-difluorophenyl)methyl]-1,3-thiazol-2-yl}-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide](/img/structure/B3006500.png)
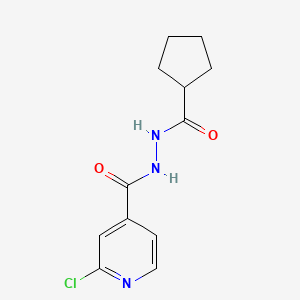
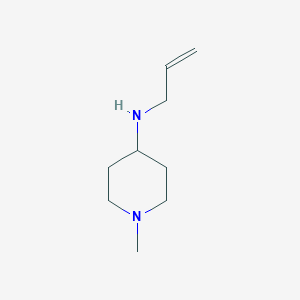
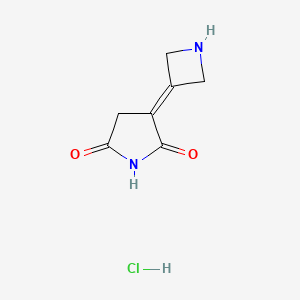
![Tert-butyl N-[1-[(5-chloropyrazin-2-yl)methyl]piperidin-4-yl]carbamate](/img/structure/B3006505.png)
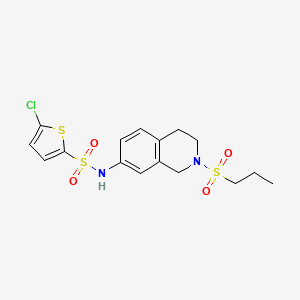
![2-{[1-(cyclohexylacetyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3006509.png)
![4-[(3,4-dichlorobenzyl)oxy]-N'-{(E)-[2-(4-methoxyphenoxy)phenyl]methylidene}benzenecarbohydrazide](/img/structure/B3006510.png)
![5-{[(4-isopropylphenyl)sulfonyl]amino}-N,N-dimethyl-6-piperazin-1-ylnicotinamide](/img/structure/B3006512.png)
![1,3,4,9-tetramethyl-7-(4-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B3006514.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-(methylthio)-N-((tetrahydrofuran-2-yl)methyl)benzamide](/img/structure/B3006515.png)
